molecular formula C12H8Cl2N4 B12443998 4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12443998
M. Wt: 279.12 g/mol
InChI Key: NAYSBOBKJMEREY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxidized derivatives, and biaryl compounds.

Scientific Research Applications

4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:

  • 4,6-Dichloropyrimidine
  • 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H8Cl2N4

Molecular Weight

279.12 g/mol

IUPAC Name

4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8Cl2N4/c1-7-2-4-8(5-3-7)18-11-9(6-15-18)10(13)16-12(14)17-11/h2-6H,1H3

InChI Key

NAYSBOBKJMEREY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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